Cas no 1628638-39-0 (Ethyl 2-(p-tolyl)quinazoline-4-carboxylate)

Ethyl 2-(p-tolyl)quinazoline-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(p-tolyl)quinazoline-4-carboxylate
- GGEMPRNUSBCVBJ-UHFFFAOYSA-N
- ethyl 2-(4-methylphenyl)quinazoline-4-carboxylate
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- Inchi: 1S/C18H16N2O2/c1-3-22-18(21)16-14-6-4-5-7-15(14)19-17(20-16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3
- InChI Key: GGEMPRNUSBCVBJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C2C=CC=CC2=NC(C2C=CC(C)=CC=2)=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 379
- XLogP3: 4.4
- Topological Polar Surface Area: 52.1
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12358-5g |
ethyl 2-(p-tolyl)quinazoline-4-carboxylate |
1628638-39-0 | 95% | 5g |
$1850 | 2023-09-07 | |
Chemenu | CM210801-1g |
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate |
1628638-39-0 | 97% | 1g |
$*** | 2023-03-30 | |
Ambeed | A664160-1g |
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate |
1628638-39-0 | 97% | 1g |
$329.0 | 2024-04-23 | |
Chemenu | CM210801-1g |
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate |
1628638-39-0 | 97% | 1g |
$309 | 2021-08-04 | |
Chemenu | CM210801-5g |
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate |
1628638-39-0 | 97% | 5g |
$926 | 2021-08-04 | |
Alichem | A189011409-5g |
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate |
1628638-39-0 | 97% | 5g |
$1,104.52 | 2022-04-02 |
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate Related Literature
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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3. Water
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on Ethyl 2-(p-tolyl)quinazoline-4-carboxylate
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate (CAS No. 1628638-39-0): A Comprehensive Overview
Ethyl 2-(p-tolyl)quinazoline-4-carboxylate (CAS No. 1628638-39-0) is a significant compound in the realm of pharmaceutical chemistry, known for its versatile applications in drug discovery and molecular research. This compound, characterized by its quinazoline core structure, has garnered considerable attention due to its potential in developing novel therapeutic agents. The presence of an ethyl ester group and a para-tolyl substituent enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry.
The quinazoline scaffold is a prominent heterocyclic system widely recognized for its biological activity. It serves as a fundamental structural motif in numerous pharmacologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific modification of Ethyl 2-(p-tolyl)quinazoline-4-carboxylate with a para-tolyl group at the 2-position introduces additional functional properties that can influence its interactions with biological targets. This modification is particularly noteworthy, as it can modulate the compound's solubility, metabolic stability, and binding affinity to enzymes and receptors.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their demonstrated efficacy in various therapeutic contexts. For instance, studies have highlighted the potential of quinazoline-based compounds in inhibiting kinases, which are key enzymes involved in cancer progression. Ethyl 2-(p-tolyl)quinazoline-4-carboxylate, with its optimized structure, presents an intriguing candidate for further exploration in this domain. Its ability to serve as a precursor for more complex derivatives makes it an indispensable tool in medicinal chemistry.
The synthesis of Ethyl 2-(p-tolyl)quinazoline-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethyl ester group at the 4-position of the quinazoline ring enhances its compatibility with various functionalization strategies. This flexibility allows researchers to append additional pharmacophores or modify existing ones, thereby tailoring the compound for specific biological applications. The para-tolyl substituent further contributes to this versatility by influencing electronic and steric properties.
Recent advancements in computational chemistry have enabled more efficient design and optimization of quinazoline derivatives like Ethyl 2-(p-tolyl)quinazoline-4-carboxylate. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal modifications for enhanced biological activity. These computational approaches complement traditional experimental methods, accelerating the drug discovery process. For instance, virtual screening has identified several promising derivatives of Ethyl 2-(p-tolyl)quinazoline-4-carboxylate that exhibit potent inhibitory effects on target enzymes.
The pharmacological profile of Ethyl 2-(p-tolyl)quinazoline-4-carboxylate has been extensively studied in various preclinical models. Initial investigations have revealed its potential as an inhibitor of tyrosine kinases, which are overexpressed in many cancers. The para-tolyl group plays a crucial role in modulating the compound's binding interactions with these kinases, enhancing its inhibitory potency. Additionally, studies suggest that Ethyl 2-(p-tolyl)quinazoline-4-carboxylate may exhibit anti-inflammatory properties by interacting with specific inflammatory pathways.
The chemical stability and metabolic fate of Ethyl 2-(p-tolyl)quinazoline-4-carboxylate are critical factors to consider in drug development. The ethyl ester group can undergo hydrolysis under physiological conditions, releasing free carboxylic acid and ethanol. This metabolic transformation could influence the compound's bioavailability and duration of action. However, modifications to the quinazoline core and substituents can mitigate such degradation pathways, ensuring prolonged efficacy.
In conclusion, Ethyl 2-(p-tolyl)quinazoline-4-carboxylate (CAS No. 1628638-39-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable asset for developing novel therapeutics. Ongoing studies continue to uncover new applications and optimize synthetic routes for this compound, reinforcing its importance in modern drug discovery efforts.
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